molecular formula C15H13F4N3O5 B11501899 2-(5-methyl-2-nitro-1H-imidazol-1-yl)ethyl 3-(1,1,2,2-tetrafluoroethoxy)benzoate

2-(5-methyl-2-nitro-1H-imidazol-1-yl)ethyl 3-(1,1,2,2-tetrafluoroethoxy)benzoate

Cat. No.: B11501899
M. Wt: 391.27 g/mol
InChI Key: IRXMMQQVMUFVPF-UHFFFAOYSA-N
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Description

2-(5-methyl-2-nitro-1H-imidazol-1-yl)ethyl 3-(1,1,2,2-tetrafluoroethoxy)benzoate is a synthetic compound that combines an imidazole ring with a benzoate ester. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of the imidazole ring, which is a common motif in many biologically active molecules, and the tetrafluoroethoxy group, which can impart unique chemical properties, makes this compound particularly interesting for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-methyl-2-nitro-1H-imidazol-1-yl)ethyl 3-(1,1,2,2-tetrafluoroethoxy)benzoate typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) would be essential to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the imidazole ring can undergo reduction to form an amino group under specific conditions.

    Substitution: The benzoate ester can participate in nucleophilic substitution reactions, where the tetrafluoroethoxy group can be replaced by other nucleophiles.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst or sodium dithionite.

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are typically employed.

Major Products

    Reduction: 2-(5-methyl-2-amino-1H-imidazol-1-yl)ethyl 3-(1,1,2,2-tetrafluoroethoxy)benzoate.

    Substitution: Various substituted benzoates depending on the nucleophile used.

    Hydrolysis: 3-(1,1,2,2-tetrafluoroethoxy)benzoic acid and 2-(5-methyl-2-nitro-1H-imidazol-1-yl)ethanol.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(5-methyl-2-nitro-1H-imidazol-1-yl)ethyl 3-(1,1,2,2-tetrafluoroethoxy)benzoate would depend on its specific application. In medicinal chemistry, the imidazole ring can interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. The nitro group can undergo bioreduction to form reactive intermediates that can damage cellular components, contributing to the compound’s antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    Metronidazole: An antimicrobial agent with a similar imidazole ring structure.

    Tinidazole: Another nitroimidazole derivative used as an antiprotozoal agent.

    Omeprazole: A proton pump inhibitor with an imidazole ring used to treat gastric acid-related disorders.

Uniqueness

2-(5-methyl-2-nitro-1H-imidazol-1-yl)ethyl 3-(1,1,2,2-tetrafluoroethoxy)benzoate is unique due to the presence of the tetrafluoroethoxy group, which can enhance its chemical stability and biological activity compared to other imidazole derivatives. This unique combination of functional groups makes it a promising candidate for further research and development in various fields.

Properties

Molecular Formula

C15H13F4N3O5

Molecular Weight

391.27 g/mol

IUPAC Name

2-(5-methyl-2-nitroimidazol-1-yl)ethyl 3-(1,1,2,2-tetrafluoroethoxy)benzoate

InChI

InChI=1S/C15H13F4N3O5/c1-9-8-20-14(22(24)25)21(9)5-6-26-12(23)10-3-2-4-11(7-10)27-15(18,19)13(16)17/h2-4,7-8,13H,5-6H2,1H3

InChI Key

IRXMMQQVMUFVPF-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N1CCOC(=O)C2=CC(=CC=C2)OC(C(F)F)(F)F)[N+](=O)[O-]

Origin of Product

United States

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